Cas no 2172267-99-9 (2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid)

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid structure
2172267-99-9 structure
Product name:2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid
CAS No:2172267-99-9
MF:C26H28N2O6
MW:464.510327339172
CID:5808283
PubChem ID:165559475

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid
    • EN300-1580719
    • 2172267-99-9
    • 2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
    • Inchi: 1S/C26H28N2O6/c29-23(30)13-16-14-33-12-9-22(16)27-24(31)26(10-11-26)28-25(32)34-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21-22H,9-15H2,(H,27,31)(H,28,32)(H,29,30)
    • InChI Key: ATTOBGQIQCGASD-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCOCC1CC(=O)O

Computed Properties

  • Exact Mass: 464.19473662g/mol
  • Monoisotopic Mass: 464.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 114Ų

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1580719-0.1g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
2172267-99-9
0.1g
$2963.0 2023-06-04
Enamine
EN300-1580719-0.5g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
2172267-99-9
0.5g
$3233.0 2023-06-04
Enamine
EN300-1580719-0.25g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
2172267-99-9
0.25g
$3099.0 2023-06-04
Enamine
EN300-1580719-1.0g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
2172267-99-9
1g
$3368.0 2023-06-04
Enamine
EN300-1580719-500mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
2172267-99-9
500mg
$1152.0 2023-09-24
Enamine
EN300-1580719-5000mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
2172267-99-9
5000mg
$3479.0 2023-09-24
Enamine
EN300-1580719-2.5g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
2172267-99-9
2.5g
$6602.0 2023-06-04
Enamine
EN300-1580719-0.05g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
2172267-99-9
0.05g
$2829.0 2023-06-04
Enamine
EN300-1580719-5.0g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
2172267-99-9
5g
$9769.0 2023-06-04
Enamine
EN300-1580719-250mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]oxan-3-yl}acetic acid
2172267-99-9
250mg
$1104.0 2023-09-24

Additional information on 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid

Recent Advances in the Study of 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid (CAS: 2172267-99-9)

The compound 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid (CAS: 2172267-99-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, peptide synthesis, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclopropane moiety makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Recent studies have focused on elucidating the synthetic pathways and optimizing the production of this compound. Researchers have developed novel methodologies to enhance its yield and purity, which are critical for its application in high-throughput screening and combinatorial chemistry. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity and purity of the synthesized product. These efforts have paved the way for its broader utilization in pharmaceutical research.

In the context of drug discovery, 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid has been investigated as a key building block for the development of peptide-based therapeutics. Its ability to act as a spacer or linker in peptide conjugates has been particularly noteworthy. Recent publications highlight its role in improving the pharmacokinetic properties of peptide drugs, such as enhancing stability and bioavailability. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) techniques has made it a preferred choice for researchers working on peptide modifications.

Another area of interest is the compound's potential in targeted drug delivery systems. Preliminary studies suggest that its structural attributes can be leveraged to design prodrugs or conjugates that selectively release active agents at specific sites within the body. This targeted approach minimizes off-target effects and enhances therapeutic efficacy, making it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders. Further research is underway to explore its applicability in nanomedicine and personalized therapeutics.

Despite these advancements, challenges remain in the large-scale production and commercialization of 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid. Issues such as cost-effectiveness, scalability, and regulatory compliance need to be addressed to facilitate its transition from the laboratory to clinical settings. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, the recent progress in the study of 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidooxan-3-yl}acetic acid underscores its significance in chemical biology and pharmaceutical research. Its multifaceted applications, from peptide synthesis to targeted drug delivery, highlight its versatility and potential to drive innovation in the field. Continued research and development efforts will be crucial to fully exploit its therapeutic and synthetic capabilities.

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